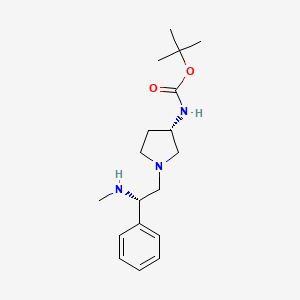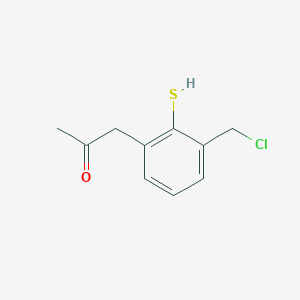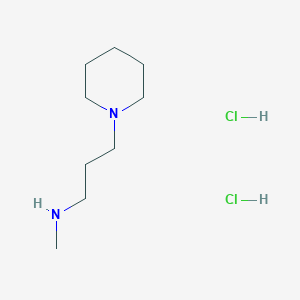
n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride typically involves the reaction of 3-piperidin-1-ylpropan-1-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- n-Methyl-3-piperidin-1-ylpropan-1-amine
- 3-piperidin-1-ylpropan-1-amine
- n-Methyl-4-piperidin-1-ylbutan-1-amine
Uniqueness
n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C9H22Cl2N2 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC 名称 |
N-methyl-3-piperidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10-6-5-9-11-7-3-2-4-8-11;;/h10H,2-9H2,1H3;2*1H |
InChI 键 |
RUEYWOJKAGCBKV-UHFFFAOYSA-N |
规范 SMILES |
CNCCCN1CCCCC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
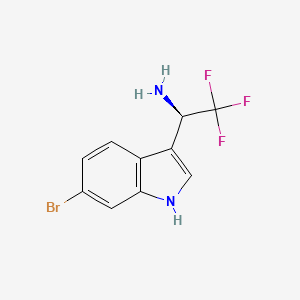






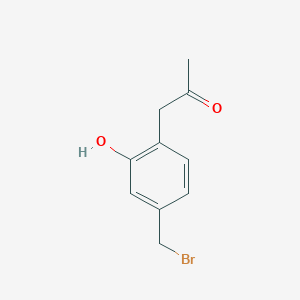
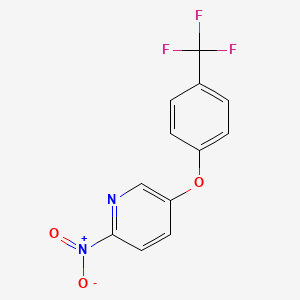
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
